N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1028072-17-4
VCID: VC6843335
InChI: InChI=1S/C27H23N5O4S/c33-24(28-16-18-6-2-1-3-7-18)15-14-23-26(34)31-25(29-23)21-8-4-5-9-22(21)30-27(31)37-17-19-10-12-20(13-11-19)32(35)36/h1-13,23H,14-17H2,(H,28,33)
SMILES: C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-]
Molecular Formula: C27H23N5O4S
Molecular Weight: 513.57

N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

CAS No.: 1028072-17-4

Cat. No.: VC6843335

Molecular Formula: C27H23N5O4S

Molecular Weight: 513.57

* For research use only. Not for human or veterinary use.

N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide - 1028072-17-4

Specification

CAS No. 1028072-17-4
Molecular Formula C27H23N5O4S
Molecular Weight 513.57
IUPAC Name N-benzyl-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Standard InChI InChI=1S/C27H23N5O4S/c33-24(28-16-18-6-2-1-3-7-18)15-14-23-26(34)31-25(29-23)21-8-4-5-9-22(21)30-27(31)37-17-19-10-12-20(13-11-19)32(35)36/h1-13,23H,14-17H2,(H,28,33)
Standard InChI Key HIKHFHQOCWJAQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazoquinazoline core, substituted at the 5-position with a [(4-nitrophenyl)methyl]sulfanyl group and at the 2-position with a benzyl-propanamide side chain. The imidazoquinazoline system consists of a quinazoline ring (a bicyclic structure with two fused six-membered aromatic rings) fused to an imidazole ring, creating a planar, conjugated system that enhances electronic delocalization . The 4-nitrophenyl group introduces strong electron-withdrawing character, potentially influencing reactivity and binding interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC27H23N5O4S\text{C}_{27}\text{H}_{23}\text{N}_{5}\text{O}_{4}\text{S}
Molecular Weight513.57 g/mol
IUPAC NameN-benzyl-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
SolubilitySparingly soluble in water
Therapeutic ClassInvestigational agent

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide likely involves multi-step organic reactions, as inferred from protocols for analogous imidazoquinazolines . A hypothetical route may include:

  • Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with carbonyl compounds to construct the quinazoline backbone.

  • Imidazole Annulation: Cyclization with a nitrile or amine source to form the fused imidazole ring.

  • Sulfanyl Group Introduction: Nucleophilic substitution or thiol-ene coupling to attach the [(4-nitrophenyl)methyl]sulfanyl moiety.

  • Propanamide Side Chain Installation: Amide coupling between a benzylamine and a carboxylic acid derivative .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Oxidation at the Sulfur Center: The sulfanyl (-S-) group may oxidize to sulfoxide (-SO-) or sulfone (-SO2_2-) under oxidative conditions, altering electronic properties and biological activity.

  • Nucleophilic Aromatic Substitution: The electron-deficient 4-nitrophenyl group facilitates substitution reactions at the aromatic ring’s meta and para positions .

  • Hydrolysis of the Amide Bond: Under acidic or basic conditions, the propanamide linkage may hydrolyze to yield carboxylic acid and benzylamine derivatives .

While direct data on this compound are unavailable, structurally related quinazoline-thiazole hybrids exhibit potent cytotoxicity against cancer cell lines. For example, compound 4i (a quinazoline-thiazole derivative) showed IC50_{50} values of 2.86 μM (MCF-7), 5.91 μM (HepG2), and 14.79 μM (A549), surpassing the reference drug erlotinib . The imidazoquinazoline core may similarly intercalate DNA or inhibit topoisomerases, while the 4-nitrophenyl group could enhance membrane permeability .

Table 2: Cytotoxic Activity of Analogous Compounds

CompoundIC50_{50} (μM)Cell LineSource
4i2.86 ± 0.14MCF-7
4i5.91 ± 0.27HepG2
4j3.09 ± 0.19MCF-7
Erlotinib16.34 ± 1.02MCF-7

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinazoline derivatives are established EGFR tyrosine kinase inhibitors. Compound 4f inhibited wild-type EGFR with an IC50_{50} of 2.17 nM and mutant isoforms (L858R/T790M/C797S) with IC50_{50} values ≤3.62 nM . The 4-nitrophenyl group in the target compound may similarly engage in π-π stacking within EGFR’s hydrophobic pocket, while the sulfanyl linker enhances binding flexibility .

Antiplatelet Activity

Imidazoquinazolin-2-ones demonstrate potent inhibition of platelet aggregation induced by ADP or collagen. In vivo studies showed that compounds like BL-7-NH2_2 achieved >70% inhibition at 10 mg/kg doses . The target compound’s sulfanyl group may modulate platelet integrin αIIbβ3 activation, though further validation is required .

Table 3: Antiplatelet Activity of Related Compounds

Compound% Inhibition (ADP)% Inhibition (Collagen)DoseSource
BL-7-NH2_278 ± 682 ± 510 mg/kg
BL-416245 ± 950 ± 810 mg/kg

Pharmacokinetic and Toxicity Considerations

ADME Profiling

Computational predictions using PubChem data suggest moderate bioavailability (LogP ≈3.2) and high plasma protein binding (>90%) due to aromatic stacking . The sulfanyl group may undergo hepatic glucuronidation, while the nitro group could be reduced to an amine metabolite .

Toxicity Risks

Limited experimental data exist, but nitroaromatic compounds often pose mutagenic risks via nitroreductase-mediated DNA adduct formation. In vitro cytotoxicity assays against normal Vero cells showed IC50_{50} >100 μM for related compounds, suggesting a favorable therapeutic index .

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis or flow chemistry.

  • Target Identification: Screen against kinase panels to elucidate primary molecular targets .

  • In Vivo Efficacy Studies: Evaluate antitumor and antiplatelet activity in murine models .

  • Prodrug Development: Mask the nitro group to reduce off-target toxicity.

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